1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine
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Overview
Description
1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine is a compound that features a unique bicyclic structure. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its presence in various bioactive molecules and natural products. These structures are often associated with a broad spectrum of biological activities, including antibacterial, antitumor, and neurological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine typically involves the cyclopropanation of chain enynes using metal-mediated reactions. This process often employs catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers advantages like mild conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the metal-mediated cyclopropanation reaction makes it a viable option for large-scale synthesis. The use of in situ-generated metal carbene species is crucial for achieving high yields and substrate scope .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, and other functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a synthon in organic transformations and the development of new synthetic routes.
Biology: Investigated for its potential antibacterial and antitumor activities.
Medicine: Explored for its neurological effects and potential use in treating neurological disorders.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine involves its interaction with various molecular targets and pathways. For instance, it may alkylate DNA, leading to antitumor activity. The compound’s unique structure allows it to interact with specific enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Duocarmycin SA: Known for its antitumor activity through DNA alkylation.
Yatakemycin: Another antitumor agent that alkylates DNA.
CC-1065: A potent antitumor compound with a similar mechanism of action.
Uniqueness
What sets 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine apart is its specific bicyclic structure, which offers unique conformational constraints. This makes it a valuable scaffold for developing new bioactive molecules with enhanced stability and activity .
Biological Activity
1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine, also known by its CAS number 909397-52-0, is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂ |
Molecular Weight | 202.295 g/mol |
LogP | 1.9866 |
PSA (Polar Surface Area) | 29.260 Ų |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly dopamine receptors. It has been identified as a modulator of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders .
1. Dopaminergic Activity
Research indicates that this compound exhibits selective binding to dopamine receptors, particularly D3 receptors, which are associated with reward and pleasure pathways in the brain. This modulation can potentially influence behaviors related to addiction and mood disorders .
2. Antimicrobial Properties
In preliminary studies, derivatives of compounds similar to this compound have shown promising antimicrobial activity against various bacterial strains. This suggests that the compound may possess inherent antibacterial properties worth exploring further .
3. Cytotoxicity and Safety Profile
Studies assessing cytotoxicity have indicated that while some derivatives exhibit significant biological activity, they may also present toxicity risks at higher concentrations. For instance, cytotoxicity assays on rat myoblast L6 cells revealed varying degrees of cell viability reduction upon exposure to related compounds .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to or derived from this compound:
- Dopaminergic Modulation : A study focused on the compound's role as a D3 receptor modulator demonstrated its potential in altering dopaminergic signaling pathways, which could be beneficial in treating disorders like schizophrenia and Parkinson's disease .
- Antimicrobial Evaluation : In vitro tests showed that certain derivatives exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential application in developing new antimicrobial agents .
- Cytotoxicity Studies : Research highlighted the importance of evaluating cytotoxic effects alongside therapeutic potential, with findings indicating that while some derivatives showed promise for therapeutic use, they also posed risks for cell viability at elevated concentrations .
Properties
CAS No. |
909397-52-0 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
[4-(3-methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H18N2/c1-15-8-12-6-13(12,9-15)11-4-2-10(7-14)3-5-11/h2-5,12H,6-9,14H2,1H3 |
InChI Key |
PSKOEGJEINUYCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC2(C1)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
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